5,8-Dibutyldodeca-5,7-diene

Description

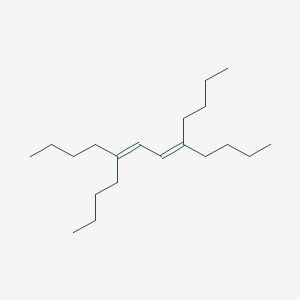

5,8-Dibutyldodeca-5,7-diene is a branched diene hydrocarbon characterized by its conjugated double bonds at positions 5-7 and butyl substituents at positions 5 and 6.

Properties

CAS No. |

54068-72-3 |

|---|---|

Molecular Formula |

C20H38 |

Molecular Weight |

278.5 g/mol |

IUPAC Name |

5,8-dibutyldodeca-5,7-diene |

InChI |

InChI=1S/C20H38/c1-5-9-13-19(14-10-6-2)17-18-20(15-11-7-3)16-12-8-4/h17-18H,5-16H2,1-4H3 |

InChI Key |

BLYDONNSJQMMIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=CC=C(CCCC)CCCC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dibutyldodeca-5,7-diene can be achieved through various methods, including the Diels-Alder reaction. This reaction involves the combination of a diene and a dienophile to form a new six-membered ring. The reaction conditions typically require the diene to be in the s-cis conformation and the presence of electron-withdrawing groups on the dienophile to increase the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5,8-Dibutyldodeca-5,7-diene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.

Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products

Oxidation: Epoxides and alcohols.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5,8-Dibutyldodeca-5,7-diene has several applications in scientific research:

Chemistry: It is used as a model compound in studying the Diels-Alder reaction and other conjugated diene reactions.

Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 5,8-Dibutyldodeca-5,7-diene involves its reactivity as a conjugated diene. The compound can participate in electrophilic addition reactions, where the double bonds react with electrophiles to form carbocation intermediates. These intermediates can undergo further reactions to form various products. The stability of the allylic carbocations formed during these reactions is a key factor in determining the reaction pathways and products .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, two unrelated compounds are described in the sources:

(a) 5,7-Dimethoxyflavanone (CAS 1036-72-2)

- Structure: A flavanone derivative with methoxy groups at positions 5 and 5.

- Molecular Formula : C₁₇H₁₆O₄.

- Applications : Used in laboratory research but lacks reported industrial applications .

(b) 5,7-Dimethylindoline (CAS 70555-53-2)

- Structure : A bicyclic aromatic amine with methyl groups at positions 5 and 7.

- Molecular Formula : C₁₀H₁₃N.

- Synthesis : Multiple synthetic routes exist, with reported yields ranging from 20.5% to 73.0% .

Hypothetical Comparison with 5,8-Dibutyldodeca-5,7-diene

While This compound shares structural features (e.g., alkyl substituents and conjugated systems) with the above compounds, key differences include:

Functional Groups: Unlike 5,7-Dimethoxyflavanone (ether groups) or 5,7-Dimethylindoline (amine ring), the target compound is a pure hydrocarbon.

Reactivity : Its conjugated diene system may undergo Diels-Alder reactions, unlike the aromatic or heterocyclic frameworks of the referenced compounds.

Applications: The absence of polar groups in this compound may limit its utility in pharmaceutical contexts compared to flavanones or indolines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.